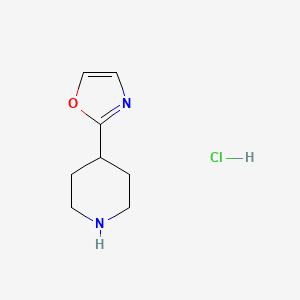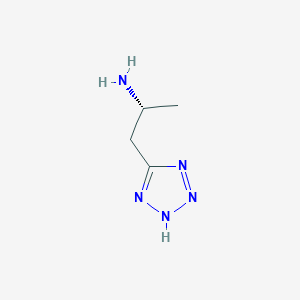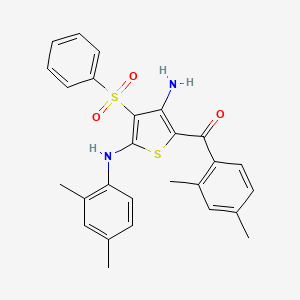
N-(4-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by various analyses. For instance, a related compound, 5-((2-(4-chlorobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy) benzaldehyde, was found to be a solid with a yield of 71%, melting point of 146–148 °C, and IR (KBr in cm −1): 2925, 2872, 1679, 1648, 1037 .Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
- A study by Başoğlu et al. (2013) involved the synthesis of several azole derivatives starting from furan-2-carbohydrazide, which were then screened for antimicrobial activities. Some compounds demonstrated activity against tested microorganisms, indicating potential applications in antimicrobial therapy (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
- Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives with potential anticancer properties. These compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting their utility in anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).
Synthesis and Characterization of Derivatives
- Kumar et al. (2017) developed novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which showed significant antidepressant and antianxiety activity in albino mice, highlighting the therapeutic potential of such compounds (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
- A study by Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives, which were screened for antimicrobial activity. One compound, in particular, showed superior growth inhibition against A. baumannii, indicating potential for development into antimicrobial agents (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).
Molecular Docking and Theoretical Studies
- Deshmukh et al. (2017) reported the synthesis of novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, which were subjected to antibacterial screening. Some compounds showed moderate activity against B. subtilis and E. coli, suggesting their potential in antibacterial drug development (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. As mentioned, related compounds have shown promising results in anticancer activity , suggesting potential applications in medical and pharmaceutical research. Further studies could also explore the compound’s potential antifungal and herbicidal properties .
Mécanisme D'action
Target of Action
The primary target of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This compound’s interaction with the D4 dopamine receptor can result in changes in the receptor’s behavior, affecting the signaling pathways it is involved in .
Pharmacokinetics
It is soluble in dmso , which could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of N-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)furan-2-carboxamide’s action would depend on the specific physiological and pathological context in which it is used. Given its target, it could potentially affect dopaminergic signaling in the CNS .
Propriétés
IUPAC Name |
N-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBZAJBYHHJRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-2-[4-(difluoromethylsulfonyl)phenyl]-N-propylacetamide](/img/structure/B2978434.png)
![7-Fluoro-2-methyl-3-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2978435.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2978436.png)
![2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2978437.png)
![2-(1,2-benzoxazol-3-yl)-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B2978438.png)

![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)
![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)

![N-(2,4-dimethoxybenzyl)-3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2978445.png)


![2-(3-(phenylsulfonyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2978454.png)
